molecular formula C21H19OP B598235 2-(Di-p-tolylphosphino)benzaldehyde CAS No. 1202865-03-9

2-(Di-p-tolylphosphino)benzaldehyde

Cat. No. B598235
CAS RN: 1202865-03-9
M. Wt: 318.356
InChI Key: IDDRQJVTYBKJLP-UHFFFAOYSA-N
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Description

2-(Di-p-tolylphosphino)benzaldehyde, also known as 2-[Bis(4-methylphenyl)phosphino]benzaldehyde, is a chemical compound with the molecular formula C21H19OP . It has a molecular weight of 318.35 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string Cc1ccc(cc1)P(c2ccc(C)cc2)c3ccccc3C=O . It contains a total of 44 bonds, including 25 non-H bonds, 19 multiple bonds, 4 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, 1 aldehyde (aromatic), and 1 phosphane .


Chemical Reactions Analysis

This compound is known to be a suitable ligand for various coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .


Physical And Chemical Properties Analysis

This compound is a yellow powder with a melting point of 105-111 °C . It has a molecular weight of 318.35 .

Scientific Research Applications

  • Bioproduction of Benzaldehyde : Benzaldehyde, with its apricot and almond-like aroma, is commonly produced via chemical routes, including the oxidation of toluene. Biologically produced benzaldehyde, through microbial biotransformation, commands a substantial price advantage and greater consumer acceptance. The study by Craig and Daugulis (2013) explored the use of methylotrophic yeast, such as Pichia pastoris, for the production of benzaldehyde from benzyl alcohol (Craig & Daugulis, 2013).

  • Enzyme Catalyzed Asymmetric C–C-Bond Formation : Benzaldehyde lyase (BAL) is a highly enantioselective enzyme used in the asymmetric synthesis of benzoin derivatives, as explored by Kühl et al. (2007). This approach is relevant for the preparative synthesis of pharmaceutical drugs (Kühl et al., 2007).

  • Oxidation of Benzyl Alcohol to Benzaldehyde : Sharma et al. (2012) investigated the oxidative property of mesoporous Ti-SBA-15 for converting benzyl alcohol to benzaldehyde, which has applications in various industries including cosmetics, perfumery, and pharmaceuticals (Sharma et al., 2012).

  • Synthesis of Labeled Benzaldehydes : Boga et al. (2014) reported a methodology for synthesizing functionalized 2H and 13C labeled benzaldehydes. Such labeled compounds are crucial in research and pharmaceutical applications (Boga et al., 2014).

  • Photocatalytic Oxidation of Benzyl Alcohol : Marotta et al. (2011) studied the photocatalytic selective oxidation of benzyl alcohol to benzaldehyde in water using a TiO2/Cu(II)/UV solar system. This method is environmentally friendly and can be applied in the production of high-quality benzaldehyde (Marotta et al., 2011).

Safety and Hazards

2-(Di-p-tolylphosphino)benzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2-(Di-p-tolylphosphino)benzaldehyde plays a significant role in biochemical reactions as a ligand. It interacts with various enzymes and proteins, particularly those involved in catalytic processes. For instance, it can form complexes with transition metals, which are essential for catalytic activity in many biochemical reactions. The nature of these interactions often involves coordination bonds between the phosphorus atom of this compound and the metal center of the enzyme or protein .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It can influence cell signaling pathways by modulating the activity of metal-dependent enzymes. This modulation can lead to changes in gene expression and cellular metabolism. For example, the presence of this compound can alter the phosphorylation status of proteins involved in signaling cascades, thereby affecting downstream cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by forming stable complexes with metal ions in the active sites of these enzymes. This binding can either block substrate access or enhance catalytic efficiency, depending on the specific enzyme and reaction context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but may degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings where it is used as a ligand in catalytic reactions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, it can enhance catalytic activity and promote beneficial biochemical reactions. At high doses, it may exhibit toxic effects, including enzyme inhibition and disruption of cellular homeostasis. Threshold effects have been observed, where a specific concentration of this compound is required to achieve a noticeable impact on biochemical pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its role as a ligand in catalytic reactions. It interacts with enzymes such as oxidoreductases and transferases, which are crucial for metabolic flux and the regulation of metabolite levels. The compound can also affect the activity of cofactors, further influencing metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization allows this compound to interact with key enzymes and proteins within these compartments, thereby modulating their activity and influencing cellular processes .

properties

IUPAC Name

2-bis(4-methylphenyl)phosphanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19OP/c1-16-7-11-19(12-8-16)23(20-13-9-17(2)10-14-20)21-6-4-3-5-18(21)15-22/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDRQJVTYBKJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746383
Record name 2-[Bis(4-methylphenyl)phosphanyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1202865-03-9
Record name 2-[Bis(4-methylphenyl)phosphino]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1202865-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[Bis(4-methylphenyl)phosphanyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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